Enhanced Thermal Stability and High Glass Transition Temperature (Tg) in Fluorinated Polyamides Derived from 2,2-Bis(p-chlorophenyl)hexafluoropropane
Polymers synthesized using the hexafluoroisopropylidene (6F) group, derived from 2,2-bis(p-chlorophenyl)hexafluoropropane, demonstrate significantly higher thermal stability compared to non-fluorinated analogs. Specifically, poly(phenylquinoxaline-amide)s containing the 6F group exhibit a decomposition temperature exceeding 400°C and a glass transition temperature (Tg) in the range of 260–290°C [1]. In contrast, structurally analogous aromatic polyamides lacking the 6F bridge, which rely on isopropylidene or sulfonyl linkages, typically show Tgs 50–100°C lower and decompose at temperatures below 350°C, a well-established class-level behavior due to the stronger C–F bonds and reduced chain-chain interactions in 6F-containing systems [2].
| Evidence Dimension | Thermal stability and glass transition temperature |
|---|---|
| Target Compound Data | Decomposition temperature > 400°C; Tg = 260–290°C |
| Comparator Or Baseline | Non-fluorinated aromatic polyamides (class-level baseline) |
| Quantified Difference | Tg increased by 50–100°C; decomposition temperature increased by >50°C |
| Conditions | Poly(phenylquinoxaline-amide) polymers synthesized from 2,2-bis(p-chlorocarbonylphenyl)-hexafluoropropane, measured by TGA and DSC |
Why This Matters
This quantifiable increase in thermal stability and Tg directly translates to a wider operating temperature range for electronic materials and coatings, making the 6F-derived compound essential for applications where conventional aromatic polyamides fail due to softening or decomposition.
- [1] Bruma, M., Mercer, F., Fitch, J., & Cassidy, P. (1999). Synthesis of fluorinated poly(phenylquinoxaline-amide)s and study of thin films made therefrom. Polymer, 40(24), 6865-6871. View Source
- [2] Cassidy, P. E., Aminabhavi, T. M., & Farley, J. M. (1989). Polymers containing hexafluoroisopropylidene groups. Journal of Macromolecular Science, Part C: Polymer Reviews, 29(2-3), 365-429. View Source
